molecular formula C19H28ClNO5 B4075178 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate

1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate

Cat. No. B4075178
M. Wt: 385.9 g/mol
InChI Key: BJBDDQIQFGKUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, also known as VUF 10166, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of azepane derivatives, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate involves its binding to the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling and protein folding. The binding of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, the voltage-gated calcium channel, and the dopamine transporter. This modulation may have downstream effects on various cellular processes, including neurotransmitter release, cell survival, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate have been studied in various in vitro and in vivo models. In one study, it was shown that 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate increased the release of dopamine in the striatum of rats. This effect was blocked by the administration of a sigma-1 receptor antagonist, suggesting that the effect was mediated by the sigma-1 receptor. In another study, it was shown that 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate had neuroprotective effects in an in vitro model of oxidative stress. This effect was also blocked by the administration of a sigma-1 receptor antagonist, suggesting that the effect was mediated by the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate in lab experiments is its selectivity for the sigma-1 receptor. This selectivity allows for the specific modulation of the sigma-1 receptor without affecting other receptors or ion channels. However, one limitation of using 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate is its limited solubility in water. This can make it difficult to administer the compound in in vivo experiments and may require the use of solubilizing agents or alternative administration routes.

Future Directions

There are several future directions for the study of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate. One direction is the further characterization of its mechanism of action and downstream effects on cellular processes. Another direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate. Additionally, the therapeutic potential of sigma-1 receptor ligands, including 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, for the treatment of various neurological and psychiatric disorders should be further explored.

Scientific Research Applications

1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate has been studied for its potential use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. It has been suggested that the activation of the sigma-1 receptor may have therapeutic potential for the treatment of various neurological and psychiatric disorders. Therefore, the development of selective and potent sigma-1 receptor ligands, such as 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, is of great interest to the scientific community.

properties

IUPAC Name

1-[4-(2-chloro-5-methylphenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-15-8-9-16(18)17(14-15)20-13-7-6-12-19-10-4-2-3-5-11-19;3-1(4)2(5)6/h8-9,14H,2-7,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBDDQIQFGKUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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